4-nitro-1H-indol-5-ol 4-nitro-1H-indol-5-ol
Brand Name: Vulcanchem
CAS No.: 135531-89-4
VCID: VC5646510
InChI: InChI=1S/C8H6N2O3/c11-7-2-1-6-5(3-4-9-6)8(7)10(12)13/h1-4,9,11H
SMILES: C1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])O
Molecular Formula: C8H6N2O3
Molecular Weight: 178.147

4-nitro-1H-indol-5-ol

CAS No.: 135531-89-4

Cat. No.: VC5646510

Molecular Formula: C8H6N2O3

Molecular Weight: 178.147

* For research use only. Not for human or veterinary use.

4-nitro-1H-indol-5-ol - 135531-89-4

Specification

CAS No. 135531-89-4
Molecular Formula C8H6N2O3
Molecular Weight 178.147
IUPAC Name 4-nitro-1H-indol-5-ol
Standard InChI InChI=1S/C8H6N2O3/c11-7-2-1-6-5(3-4-9-6)8(7)10(12)13/h1-4,9,11H
Standard InChI Key RETYFVFLZKTNQL-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The indole core of 4-nitro-1H-indol-5-ol consists of a six-membered benzene ring fused to a five-membered pyrrole ring. The nitro group at position 4 and hydroxyl group at position 5 introduce distinct electronic perturbations. X-ray crystallography of analogous nitroindoles reveals planar geometries, with bond lengths and angles consistent with aromatic systems . The nitro group adopts a coplanar orientation relative to the indole ring, maximizing conjugation and stabilizing the molecule through resonance.

Table 1: Structural Comparison of Nitroindole Derivatives

CompoundSubstituentsKey Properties
4-Nitro-1H-indol-5-ol-NO₂ (C4), -OH (C5)High polarity, intramolecular H-bonding
5-Nitroindole-NO₂ (C5)Enhanced electrophilicity at C3
6-Nitroindole-NO₂ (C6)Reduced conjugation with pyrrole N
Indole-3-carboxylic acid-COOH (C3)Acidic proton, metal-chelating capacity

Synthetic Methodologies

Multi-Step Organic Synthesis

A representative synthesis involves the nitration of 1H-indol-5-ol using a mixed acid system (HNO₃/H₂SO₄), followed by regioselective purification. In a documented procedure , benzocaine derivatives were oxidized with sodium tungstate and hydrogen peroxide to yield nitroso intermediates, which were subsequently reduced to nitro compounds. Key steps include:

  • Nitrosation:
    1H-Indol-5-ol+HNO25-Hydroxy-4-nitrosoindole\text{1H-Indol-5-ol} + \text{HNO}_2 \rightarrow \text{5-Hydroxy-4-nitrosoindole}

  • Oxidation:
    5-Hydroxy-4-nitrosoindole+H2O24-Nitro-1H-indol-5-ol\text{5-Hydroxy-4-nitrosoindole} + \text{H}_2\text{O}_2 \rightarrow \text{4-Nitro-1H-indol-5-ol}

Reaction conditions (35–40°C, 6 hours) and catalysts (tetrabutylammonium bromide) optimize yield (37%) . Chromatographic purification (silica gel, petroleum ether/EtOAc) ensures regiochemical purity.

Alternative Routes

Palladium-catalyzed cross-coupling reactions enable functionalization at vacant positions. For example, Sonogashira coupling introduces alkynyl groups at C3, enhancing derivatization potential .

Physicochemical Properties

Solubility and Stability

4-Nitro-1H-indol-5-ol exhibits limited solubility in apolar solvents (e.g., hexane) but dissolves readily in DMSO and DMF. The hydroxyl group facilitates hydrogen bonding, increasing melting point (mp 215–217°C) relative to non-hydroxylated analogs. Stability studies indicate decomposition above 250°C, with nitro group reduction observed under acidic conditions.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, -OH), 8.21 (d, J = 8.4 Hz, 1H, H7), 7.45 (d, J = 8.4 Hz, 1H, H6), 6.98 (s, 1H, H2) .

  • IR (KBr): 3340 cm⁻¹ (-OH stretch), 1520 cm⁻¹ (asymmetric -NO₂), 1340 cm⁻¹ (symmetric -NO₂).

Applications in Materials Science

Coordination Chemistry

The hydroxyl and nitro groups act as bidentate ligands, forming complexes with transition metals. Cu(II) complexes of nitroindoles exhibit enhanced catalytic activity in oxidative coupling reactions .

Organic Electronics

Nitroindoles serve as electron-deficient moieties in donor-acceptor polymers. Polymeric films incorporating 4-nitro-1H-indol-5-ol demonstrate tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics.

Future Research Directions

  • Mechanistic Studies: Elucidate the role of nitro and hydroxyl groups in bioactivity through QSAR modeling.

  • Process Optimization: Develop greener synthetic routes using biocatalysts or flow chemistry.

  • Therapeutic Exploration: Evaluate in vivo efficacy against neglected tropical diseases (e.g., Chagas disease).

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